

# Application of Navitoclax-d8 in Clinical Therapeutic Drug Monitoring

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## Compound of Interest

Compound Name: Navitoclax-d8

Cat. No.: B10827330

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## Introduction

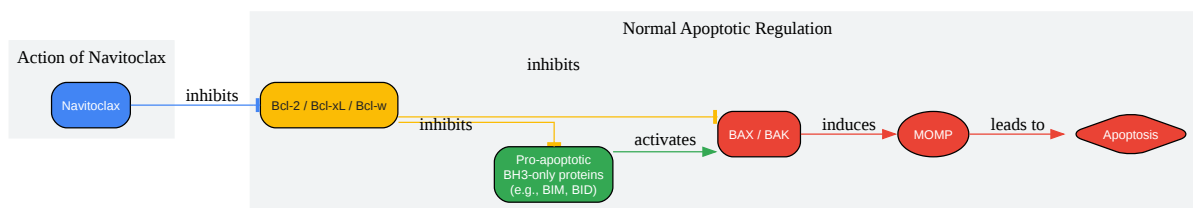
Navitoclax (ABT-263) is a potent, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, specifically targeting Bcl-2, Bcl-xL, and Bcl-w.[1] By mimicking the action of pro-apoptotic BH3-only proteins, Navitoclax displaces them from anti-apoptotic proteins, thereby triggering the intrinsic mitochondrial pathway of apoptosis. [2] This mechanism of action has positioned Navitoclax as a promising therapeutic agent in various hematological malignancies and solid tumors.[3][4]

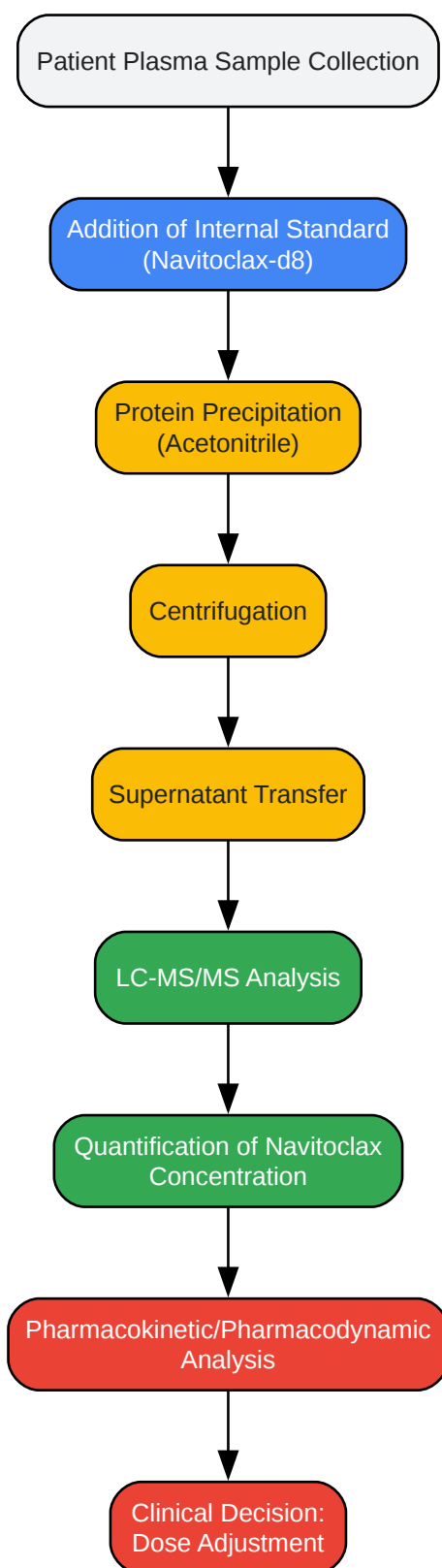
Therapeutic Drug Monitoring (TDM) of Navitoclax is crucial for optimizing clinical outcomes. It helps in managing its narrow therapeutic window, characterized by a dose-limiting toxicity of thrombocytopenia due to the on-target inhibition of Bcl-xL, which is essential for platelet survival.[5][6] TDM allows for dose adjustments to maintain drug exposure within a range that maximizes anti-tumor efficacy while minimizing adverse effects. **Navitoclax-d8**, a deuterated stable isotope of Navitoclax, serves as an ideal internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high accuracy and precision in measuring Navitoclax concentrations in biological matrices.[6][7]

## Signaling Pathway of Navitoclax

Navitoclax functions by disrupting the protein-protein interactions that suppress apoptosis. In cancer cells, anti-apoptotic proteins of the Bcl-2 family (Bcl-2, Bcl-xL, Bcl-w) sequester pro-

apoptotic "BH3-only" proteins (e.g., BIM, BID) and "executioner" proteins (BAX, BAK). This sequestration prevents the activation of the apoptotic cascade. Navitoclax, as a BH3 mimetic, binds with high affinity to the BH3-binding groove of Bcl-2, Bcl-xL, and Bcl-w, liberating the pro-apoptotic proteins.[2][5] The freed BH3-only proteins can then activate BAX and BAK, leading to their oligomerization, mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent caspase activation, culminating in apoptosis.[8]





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